L-Glutamine orotate

Vue d'ensemble

Description

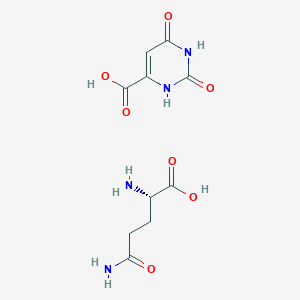

L-Glutamine orotate is a compound formed by the combination of L-glutamine and orotic acid L-glutamine is a non-essential amino acid that plays a crucial role in various metabolic processes, while orotic acid is a pyrimidine precursor involved in the biosynthesis of nucleotides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Glutamine orotate can be synthesized through a reaction between L-glutamine and orotic acid. The reaction typically involves dissolving both compounds in a suitable solvent, such as water or a buffer solution, and allowing them to react under controlled conditions. The reaction may be facilitated by adjusting the pH to an optimal level and maintaining the temperature within a specific range to ensure maximum yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fermentation processes. Microorganisms, such as bacteria or yeast, can be genetically engineered to produce L-glutamine and orotic acid, which are then combined to form the desired compound. The fermentation broth is subsequently processed to isolate and purify this compound, ensuring that it meets the required quality standards for its intended applications.

Analyse Des Réactions Chimiques

Catabolism of L-Glutamine Orotate

The catabolism of L-glutamine involves its conversion back to glutamate and ammonia via the enzyme glutaminase. This process can be represented as follows:

This reaction is crucial for nitrogen metabolism in cells, particularly under conditions where nitrogen must be managed efficiently, such as in rapidly proliferating cancer cells.

Metabolic Pathways Under Hypoxia

Research indicates that under hypoxic conditions, cancer cells preferentially utilize glutamine-derived carbon for lipid biosynthesis while excreting dihydroorotate to manage excess nitrogen . This unique metabolic adaptation allows cancer cells to thrive despite limited oxygen availability.

Enrichment of Nitrogen in Dihydroorotate and Orotate

Studies have shown that under hypoxic conditions, the nitrogen from glutamine becomes enriched in dihydroorotate and orotate rather than being processed into UMP. This finding highlights a critical shift in metabolic pathways during cellular stress .

Impact on Cancer Cell Proliferation

The biosynthesis of dihydroorotate from glutamine is essential for cancer cell survival under hypoxia. Knockdown experiments targeting enzymes involved in this pathway (e.g., carbamoyl-phosphate synthetase II) have demonstrated decreased cell proliferation rates, indicating the importance of this metabolic route .

Ammonia Management

The conversion of L-glutamine to dihydroorotate also serves as a mechanism for managing ammonia levels within cells. By directing nitrogen towards dihydroorotate synthesis instead of releasing it as ammonia, cells can avoid potential toxicity associated with high ammonia concentrations .

Impact on Cancer Cell Metabolism Under Hypoxia

| Condition | Effect on Metabolism | Observations |

|---|---|---|

| Hypoxia | Increased uptake of glutamine | Enhanced lipid biosynthesis |

| Hypoxia | Decreased ammonia production | Increased excretion of dihydroorotate |

| Enzyme Knockdown | Suppressed proliferation | Reduced levels of dihydroorotate |

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Precursor in Synthesis : L-Glutamine orotate serves as a precursor in the synthesis of various chemicals. Its unique structure allows it to be utilized in different chemical reactions, enhancing the efficiency of synthetic pathways.

- Reagent Use : The compound is also employed as a reagent in various chemical reactions, contributing to advancements in organic chemistry.

2. Biology

- Cellular Metabolism : Research indicates that this compound plays a significant role in cellular metabolism. It is involved in nitrogen donation for nucleotide biosynthesis, which is crucial for cell growth and differentiation .

- Impact on Cell Growth : Studies have shown that supplementation with this compound can enhance cell proliferation under specific conditions, particularly in hypoxic environments where cellular energy demands are altered .

3. Medicine

- Therapeutic Applications : this compound is being investigated for its potential therapeutic effects. It may support immune function and gut health, particularly in patients recovering from surgery or those with critical illnesses .

- Nutraceutical Use : As a dietary supplement, it is considered beneficial for patients undergoing stress or illness, potentially improving recovery outcomes and reducing complications .

4. Industrial Applications

- Pharmaceutical Production : The compound is utilized in the pharmaceutical industry for the production of drugs aimed at enhancing metabolic health and treating various conditions related to glutamine deficiency.

- Nutraceutical Development : Its applications extend to the nutraceutical sector, where it is incorporated into health-related products aimed at improving overall wellness.

Case Studies and Research Findings

- Clinical Trials on Glutamine Supplementation : A review highlighted that high-dose parenteral glutamine can significantly benefit hospitalized patients by improving recovery metrics such as length of stay and reducing infection rates .

- Metabolic Studies Under Hypoxia : Research demonstrated that under hypoxic conditions, cells exhibit increased reliance on glutamine-derived metabolites like dihydroorotate and orotate, indicating their importance in energy production and survival during stress .

- Urinary Orotic Acid Measurement : Studies have shown that measuring urinary orotic acid can be useful for diagnosing metabolic disorders, highlighting the clinical relevance of orotic acid derivatives like this compound in medical diagnostics .

Mécanisme D'action

The mechanism of action of L-glutamine orotate involves its participation in various metabolic pathways. L-glutamine serves as a nitrogen donor in the synthesis of nucleotides, amino acids, and other biomolecules. Orotic acid is a precursor in the pyrimidine biosynthesis pathway, which is essential for the production of nucleotides. The combination of these two compounds enhances their individual effects, leading to improved cellular function and overall health.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Glutamine: A non-essential amino acid involved in various metabolic processes.

Orotic Acid: A pyrimidine precursor involved in nucleotide biosynthesis.

Lithium Orotate: A compound formed by the combination of lithium and orotic acid, used for its potential mood-stabilizing effects.

Uniqueness

L-Glutamine orotate is unique due to its combined properties of L-glutamine and orotic acid. This combination enhances the compound’s potential applications in various fields, including medicine and nutrition. The synergistic effects of L-glutamine and orotic acid make this compound a valuable compound for scientific research and industrial applications.

Activité Biologique

L-Glutamine orotate is a compound formed from the amino acid L-glutamine and orotic acid, which has garnered attention for its potential biological activities, particularly in metabolism and cellular functions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

L-Glutamine is a non-essential amino acid that plays a critical role in various metabolic processes, including nitrogen transport and energy production. Orotic acid is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The combination of these two components in this compound may enhance their individual effects.

Biological Functions

-

Metabolic Role :

- L-glutamine serves as a key substrate for the synthesis of nucleotides through the de novo pathway, particularly under conditions of cellular stress such as hypoxia. Studies indicate that glutamine-derived nitrogen is converted into orotate, which is then utilized in nucleotide biosynthesis .

- Under hypoxic conditions, glutamine is metabolized to dihydroorotate and orotate, with significant implications for tumor growth and cell proliferation .

-

Cell Proliferation :

- Glutamine is known to activate the mammalian target of rapamycin complex 1 (mTORC1), a pivotal regulator of cell growth and proliferation. This activation occurs independently of other essential amino acids and is crucial for cancer cell survival .

- Research indicates that supplementation with glutamine can restore cell cycle progression in conditions where glutamine levels are depleted .

- Neuroprotective Effects :

Case Studies

- Cancer Metabolism : A study highlighted how cancer cells exhibit increased reliance on glutamine for growth and survival. The metabolic pathways involving glutamine were shown to be crucial for nucleotide synthesis, particularly under nutrient-deprived conditions . This suggests that this compound could potentially be utilized as a therapeutic agent to target cancer metabolism.

- Hypoxia Response : In a controlled study involving MCF-7 breast cancer cells, it was demonstrated that under hypoxic conditions, the metabolic flux of glutamine towards dihydroorotate was significantly enhanced, indicating a shift in cellular metabolism to support survival and growth in adverse environments .

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Function | Key Enzymes |

|---|---|---|

| Nucleotide Biosynthesis | Synthesis of pyrimidines | Carbamoyl phosphate synthetase 2 (CAD) |

| mTORC1 Activation | Cell growth regulation | mTORC1 complex |

| Glutaminolysis | Energy production | Glutaminase |

Table 2: Effects of Glutamine on Cell Proliferation

| Condition | Effect on Cell Proliferation | Reference |

|---|---|---|

| Hypoxia | Increased dihydroorotate production | |

| Glutamine Deprivation | Cell cycle arrest | |

| Cancer Cell Growth | Enhanced survival |

Research Findings

Recent findings emphasize the importance of glutamine in cellular metabolism:

- Glutamine as a Nitrogen Source : It has been demonstrated that glutamine-derived nitrogen is essential for nucleotide biosynthesis, particularly under stress conditions where traditional pathways may be compromised .

- Role in Tumor Growth : The metabolic pathways utilizing glutamine are integral to tumor growth dynamics, suggesting that targeting these pathways could offer therapeutic benefits .

Propriétés

IUPAC Name |

(2S)-2,5-diamino-5-oxopentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.C5H10N2O3/c8-3-1-2(4(9)10)6-5(11)7-3;6-3(5(9)10)1-2-4(7)8/h1H,(H,9,10)(H2,6,7,8,11);3H,1-2,6H2,(H2,7,8)(H,9,10)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXHMKPKXDFTLK-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(CC(=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307296-03-2 | |

| Record name | L-Glutamine, mixt. with 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1307296-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.